molecular formula C15H11BrClFO B1532444 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one CAS No. 898760-42-4

3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one

Cat. No.: B1532444
CAS No.: 898760-42-4
M. Wt: 341.6 g/mol
InChI Key: FVYYNBGXRAFGPU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-bromophenyl group at the third carbon and a 3-chloro-4-fluorophenyl group at the first carbon. Its molecular formula is C₁₅H₁₁BrClFO, with a molecular weight of 348.61 g/mol (calculated).

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-14(18)13(17)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYYNBGXRAFGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188504
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-42-4
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Electrophilic Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Reduction: Formation of 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-ol.

    Oxidation: Formation of 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)propanoic acid.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The presence of halogens can enhance the compound’s binding affinity to its targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Compounds
Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features
Target Compound 3-Bromo, 3-Cl-4-F 348.61 Three halogens; planar aromatic rings
(2E)-3-(3-Bromophenyl)-1-(4-Cl-phenyl)propenone 3-Bromo, 4-Cl (propenone backbone) 307.16 Double bond (E-configuration); twin crystal ">[12]
1-(3-Bromo-4-F-phenyl)propan-1-one 3-Bromo, 4-F 229.05 Two halogens; simpler structure ">[4]
1-(3-Cl-4-F-phenyl)-3-(4-MeO-phenyl)propan-1-one 3-Cl-4-F, 4-MeO 308.76 Methoxy donor group; altered polarity ">[15]
3-[(3-Cl-4-F-phenyl)amino]-1-(4-F-phenyl)propan-1-one 3-Cl-4-F, amino linker 324.75 Amino group introduces H-bonding potential ">[10]

Key Observations:

  • Halogen Effects : The target compound’s three halogens enhance its electron-withdrawing character compared to analogs with fewer halogens (e.g., 1-(3-Bromo-4-F-phenyl)propan-1-one). This may increase electrophilicity at the ketone group, influencing reactivity in nucleophilic additions ">[12].
  • Planarity and Crystallography: The target compound’s aromatic rings are nearly coplanar (dihedral angle ~4°), similar to (2E)-3-(3-Bromophenyl)-1-(4-Cl-phenyl)propenone. However, the latter exhibits non-merohedral twinning due to its propenone backbone, complicating crystallographic refinement ">[12].
  • Functional Group Variations: Methoxy or amino substituents (e.g., in ">[15] and ">[10]) alter solubility and hydrogen-bonding capacity, which are absent in the target compound.

Biological Activity

3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one, an aromatic ketone, has gained attention due to its potential biological activities. This compound is characterized by the presence of halogenated substituents, which may enhance its reactivity and biological efficacy. This article reviews the available literature on its biological activity, focusing on its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClF, with a molecular weight of approximately 319.62 g/mol. The structure features a propanone backbone with two distinct aromatic groups: a 3-bromophenyl group and a 3-chloro-4-fluorophenyl group. The presence of halogens is significant as it can influence the compound's electronic properties and biological interactions.

Synthesis

The synthesis typically involves a Friedel-Crafts acylation reaction, where 3-bromobenzene reacts with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells, which results in apoptosis .

In vitro studies have demonstrated that halogenated ketones can have IC₅₀ values ranging from 10–33 nM in breast cancer cell lines like MCF-7 and MDA-MB-231, indicating potent anticancer activity . The mechanism often involves interaction with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division.

The biological activity of this compound is likely mediated by its ability to interact with specific molecular targets within cells. The halogen substituents can enhance binding affinity to proteins or enzymes involved in critical biological pathways. This interaction can lead to modulation of signaling cascades that affect cell proliferation and survival.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-oneStructureSimilar halogen substitutions but different positions on the aromatic rings.
4-BromoacetophenoneStructureLacks complex substitutions; simpler structure.
2-ChloroacetophenoneStructureOnly one halogen substitution; less sterically hindered.

The unique combination of bromine, chlorine, and fluorine in this compound sets it apart from other similar compounds, potentially providing enhanced reactivity and biological activity due to its electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
Reactant of Route 2
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3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.